[1-(2-Aminophenyl)piperidin-2-yl]methanol
Overview
Description
“[1-(2-Aminophenyl)piperidin-2-yl]methanol” is a compound that falls under the category of piperidine derivatives . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including “this compound”, is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds structurally related to "[1-(2-Aminophenyl)piperidin-2-yl]methanol". These studies typically involve the development of novel synthetic routes or the exploration of chemical properties and structural elucidation through techniques like NMR, MS, and X-ray crystallography. For instance, the synthesis of novel pyridine derivatives through a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol demonstrates the versatility of piperidine-based compounds in organic synthesis (Wu Feng, 2011). Additionally, the detailed structural analysis of compounds such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol via X-ray crystallography provides insights into their molecular configurations and potential reactivity patterns (H. R. Girish et al., 2008).
Applications in Organic Synthesis
Compounds related to "this compound" have been utilized in the synthesis of various heterocyclic and aromatic compounds, indicating their utility as intermediates in organic synthesis. For example, the synthesis of complex pyridine derivatives showcases the application of piperidine-based compounds in constructing pharmacologically relevant structures (N. Patel et al., 2011).
Antimicrobial and Antiproliferative Activities
Some derivatives of piperidine-based compounds have been investigated for their antimicrobial and antiproliferative activities. The exploration of new pyridine derivatives for antimicrobial activity provides a basis for the development of new therapeutic agents (N. Patel et al., 2011). Moreover, the study of diphenyl(piperidin-4-yl)methanol derivatives for their antiproliferative activity against various carcinoma cell lines highlights the potential of these compounds in cancer research (S. Benaka Prasad et al., 2010).
Corrosion Inhibition
The use of piperidine-based compounds as corrosion inhibitors for mild steel in acidic mediums has been studied, demonstrating their potential in industrial applications. The effectiveness of these inhibitors in protecting steel surfaces from corrosion can have significant implications for materials science and engineering (P. Singaravelu et al., 2022).
Future Directions
Piperidine derivatives, including “[1-(2-Aminophenyl)piperidin-2-yl]methanol”, have significant roles in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of these compounds .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some piperidine derivatives have been designed as inhibitors for certain kinases . .
properties
IUPAC Name |
[1-(2-aminophenyl)piperidin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-1-2-7-12(11)14-8-4-3-5-10(14)9-15/h1-2,6-7,10,15H,3-5,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMMIWPLCXLUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.